molecular formula C21H18N2O2S B2866922 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile CAS No. 476669-04-2

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Cat. No.: B2866922
CAS No.: 476669-04-2
M. Wt: 362.45
InChI Key: HQASIWUTCGFSGJ-BOPFTXTBSA-N
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Description

This compound belongs to the acrylonitrile class of heterocyclic derivatives, characterized by a thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and an acrylonitrile moiety linked to a 3-methoxyphenyl group. Its Z-configuration ensures structural rigidity, which may influence biological activity and photophysical properties.

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-18-9-7-16(8-10-18)20-14-26-21(23-20)17(13-22)11-15-5-4-6-19(12-15)24-2/h4-12,14H,3H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQASIWUTCGFSGJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide an in-depth analysis of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities, and an acrylonitrile moiety that may contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C19H18N2O2S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₂S
Molecular Weight342.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against various cancer cell lines, it was found to have IC50 values ranging from 1.5 µM to 5.0 µM, indicating potent activity comparable to established chemotherapeutic agents . The following table summarizes the findings:

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
A549 (Lung)1.5
MCF-7 (Breast)3.0
HeLa (Cervical)5.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a screening assay against common pathogens, this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptosis-related proteins.

Molecular Interaction Studies

Molecular docking studies have indicated that this compound binds effectively to the active site of tubulin, thereby preventing its polymerization. This interaction is critical for its anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis categorizes analogues based on substituent variations and their effects:

2.1 Substituent Effects on the Thiazole Ring
  • 4-Ethoxyphenyl vs. 4-Fluorophenyl (): The substitution of 4-ethoxyphenyl (electron-donating) with 4-fluorophenyl (electron-withdrawing) alters electronic density on the thiazole ring.
  • Benzo[d]thiazol-2-yl vs. Simple Thiazole ():
    Compound 15 (), which replaces thiazole with a benzo[d]thiazol-2-yl group, demonstrates potent anticancer activity (average GI₅₀: 0.021–12.2 μM). The extended aromatic system in benzo[d]thiazole likely enhances π-π stacking interactions with biological targets, a feature absent in the simpler thiazole derivative.

2.2 Substituent Effects on the Acrylonitrile-Linked Aryl Group
  • 3-Methoxyphenyl vs. 3,4,5-Trimethoxyphenyl ():
    The 3,4,5-trimethoxyphenyl group in compound 15 () contributes to broad-spectrum anticancer activity, likely due to increased lipophilicity and improved membrane permeability. In contrast, the 3-methoxyphenyl group in the target compound may reduce potency but offer selectivity for specific cancer cell lines.

  • Trifluoromethoxy Substitution (): Analogues like (Z)-3-(4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile () exhibit higher melting points (68–85°C) compared to non-fluorinated derivatives, suggesting enhanced crystallinity and stability due to the electron-withdrawing trifluoromethoxy group.
2.3 Functional Group Additions
  • Urea and Piperazine Moieties ():
    Compounds such as 1-(3-methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea () incorporate urea and piperazine groups, enabling hydrogen bonding and cationic interactions. These modifications are absent in the target compound but highlight strategies for improving target binding in drug design.

Key Research Findings

  • Anticancer Activity: The benzo[d]thiazole analogue () outperforms simpler thiazole derivatives, emphasizing the role of extended aromatic systems in bioactivity .

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